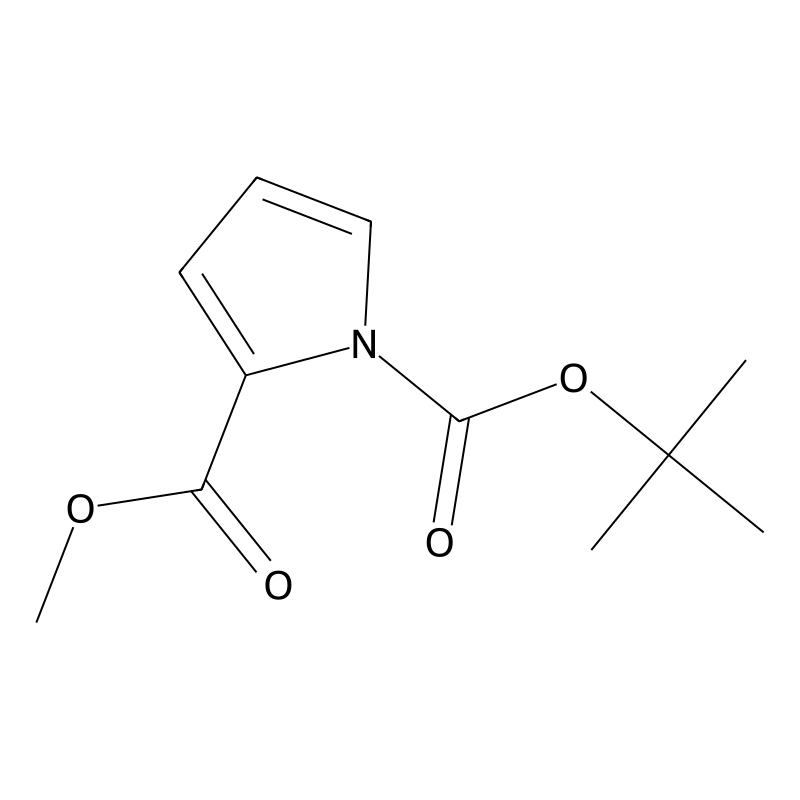

Methyl N-Boc-2-pyrrolecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Substituted Pyrroles

Methyl N-Boc-2-pyrrolecarboxylate serves as a versatile precursor for the synthesis of diversely substituted pyrroles. The presence of the Boc (tert-butyloxycarbonyl) protecting group safeguards the nitrogen atom while allowing modifications at other positions of the pyrrole ring. Researchers can utilize various chemical reactions to achieve these modifications, such as:

- C-C bond formation: Techniques like Stille coupling, Suzuki-Miyaura coupling, and Negishi coupling enable the introduction of different substituents at specific carbon positions of the pyrrole ring [].

- C-H activation: This approach allows for direct functionalization of the pyrrole ring without the need for pre-existing functional groups, expanding the range of accessible derivatives [].

These synthetic strategies allow researchers to create pyrrole-based molecules with tailored properties for various applications.

Studies in Medicinal Chemistry

The pyrrole ring is a core component of many biologically active molecules. Methyl N-Boc-2-pyrrolecarboxylate facilitates the synthesis of potential drug candidates by providing a convenient starting material for the construction of pyrrole-containing libraries. Researchers can introduce various functional groups to explore the structure-activity relationship (SAR) and identify compounds with desired therapeutic properties [].

Development of Functional Materials

Pyrrole-based materials are gaining interest for their potential applications in organic electronics, optoelectronic devices, and sensors. Methyl N-Boc-2-pyrrolecarboxylate serves as a valuable building block for the synthesis of these functional materials. By incorporating the pyrrole units into polymers or other structures, researchers can design materials with specific electrical, optical, or sensing properties [].

Methyl N-Boc-2-pyrrolecarboxylate, also known as Methyl 1-BOC-pyrrole-2-carboxylate, is a chemical compound with the molecular formula CHN O. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group. This protective group is crucial in organic synthesis as it stabilizes the nitrogen atom, allowing for further modifications at other positions of the pyrrole ring. The compound is primarily utilized in organic chemistry as a versatile precursor for synthesizing various biologically active molecules and complex organic compounds .

The synthesis of Methyl N-Boc-2-pyrrolecarboxylate can be achieved through several methods:

- Reaction of 2-Pyrrolecarboxylic Acid: A common method involves reacting 2-pyrrolecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to minimize side reactions.

- Industrial Production: In industrial settings, similar synthetic routes are followed but scaled up for higher yields and purity. Automated reactors and continuous flow systems may be employed to enhance efficiency .

Methyl N-Boc-2-pyrrolecarboxylate has diverse applications across various fields:

- Chemistry: It serves as a building block in synthesizing complex organic molecules and heterocycles.

- Biology: The compound is used as a precursor for synthesizing biologically active compounds and potential drug candidates.

- Medicine: It plays a role in developing pharmaceuticals, particularly those targeting specific therapeutic effects.

- Industry: The compound is utilized in producing fine chemicals and specialty materials .

Research indicates that Methyl N-Boc-2-pyrrolecarboxylate can influence various cellular processes by modulating gene expression and metabolic pathways. Its interactions with enzymes such as esterases highlight its potential utility in biochemical assays and drug discovery efforts. Understanding these interactions can lead to the development of new therapeutic agents based on pyrrole derivatives .

Methyl N-Boc-2-pyrrolecarboxylate can be compared with several similar compounds, highlighting its unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Boc-2-(hydroxymethyl)pyrrole | Contains a hydroxymethyl group | More versatile for further functionalization |

| 1-Boc-pyrrole | Lacks the carboxylate group | Less reactive due to fewer functional groups |

| 2-(hydroxymethyl)pyrrole | Lacks the Boc protecting group | Less stable under certain conditions |

| N-Boc-5-methoxyindole | Contains a methoxy group | Different reactivity due to methoxy substitution |

| Methyl 2-pyrrolecarboxylate | Lacks Boc protection | More reactive but less stable |

Methyl N-Boc-2-pyrrolecarboxylate stands out due to its protective Boc group, which enhances stability during synthesis while allowing for modifications at other positions on the pyrrole ring, making it an essential compound in organic synthesis .

Pyrrole represents one of the most important five-membered aromatic heterocycles in organic chemistry, with the molecular formula of carbon four hydrogen four nitrogen hydrogen (C₄H₄NH). This colorless volatile liquid possesses unique electronic and structural characteristics that distinguish it from other aromatic systems. The compound readily darkens upon exposure to air, necessitating careful handling and storage under inert conditions. Pyrrole exhibits a distinctive nutty odor and serves as the fundamental building block for numerous biologically important molecules, including porphobilinogen, which acts as the biosynthetic precursor to heme and other essential natural products.

The aromatic character of pyrrole derives from its adherence to Hückel's rule, containing six π-electrons distributed across five atoms in a planar ring system. The nitrogen atom contributes two electrons from its lone pair to the aromatic system, while each of the four carbon atoms contributes one electron. This electron distribution creates a 4n + 2 aromatic system where n equals one, satisfying the fundamental requirement for aromaticity. The resonance energy of pyrrole measures approximately 88 kilojoules per mole, which, while lower than benzene's 152 kilojoules per mole, demonstrates significant aromatic stabilization.

The electronic structure of pyrrole creates distinctive reactivity patterns that differentiate it from other aromatic systems. Unlike furan and thiophene, pyrrole possesses a dipole moment of 1.58 Debye, with the positive end located on the heteroatom side. This dipolar character influences both the physical properties and chemical reactivity of pyrrole derivatives. The compound exhibits extremely weak basicity with a conjugate acid dissociation constant of negative 3.8, making it significantly less basic than typical secondary amines. Conversely, pyrrole demonstrates weak acidity at the nitrogen-hydrogen position, with a dissociation constant of 16.5, allowing for deprotonation under appropriate conditions.

The reactivity profile of pyrrole is dominated by electrophilic aromatic substitution reactions, which occur preferentially at the 2- and 5-positions (α-positions) due to the greater electron density at these sites. The π-excessive nature of pyrrole makes it significantly more reactive toward electrophiles compared to benzene, following the reactivity order of pyrrole greater than furan greater than thiophene greater than benzene. This enhanced reactivity stems from the nitrogen atom's ability to donate electron density into the aromatic system through resonance. The resonance structures of pyrrole demonstrate charge separation with negative charges appearing at the 2- and 5-positions, explaining the regioselectivity observed in electrophilic substitution reactions.

Alkoxycarbonylation Techniques

The alkoxycarbonylation approach represents one of the most fundamental classical methods for installing the tert-butoxycarbonyl protecting group on pyrrole substrates [1] [2]. The primary methodology involves the direct reaction of pyrrole derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds through a nucleophilic acyl substitution mechanism where the nitrogen lone pair of the pyrrole attacks one of the carbonyl carbons of Boc₂O, resulting in the formation of the desired N-Boc protected pyrrole and the release of tert-butoxycarbonate as a leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide [3] [4].

The classical alkoxycarbonylation protocol typically employs dichloromethane as the reaction solvent, with triethylamine serving as the base and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [5]. Reaction conditions are generally mild, proceeding at room temperature over periods ranging from 2 to 12 hours, depending on the substrate reactivity. Yields for this transformation typically range from 85 to 95 percent under optimized conditions [6]. The reaction mechanism involves initial coordination of DMAP to the carbonyl carbon of Boc₂O, activating it toward nucleophilic attack by the pyrrole nitrogen.

Alternative alkoxycarbonylation techniques utilize ethyl chloroformate as the carbonylating agent, particularly when methyl ester functionality is required. This approach involves treatment of the pyrrole substrate with ethyl chloroformate in the presence of triethylamine at temperatures ranging from 0°C to room temperature [7]. The reaction proceeds through formation of an activated carbamate intermediate, which subsequently undergoes esterification to yield the desired methyl ester derivative.

Carbamate Condensation Approaches

Carbamate condensation methodologies provide an alternative classical route for N-Boc protection that offers distinct advantages in terms of substrate scope and reaction conditions [8] [9]. The most prominent example involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran under acidic conditions. This methodology represents a modification of the classical Clauson-Kaas pyrrole synthesis, adapted for the direct installation of N-alkoxycarbonyl protecting groups [10] [11].

The carbamate condensation approach typically employs acetic acid as both solvent and catalyst, with reaction temperatures maintained at 110°C under reflux conditions [12]. The mechanism involves initial protonation of the methoxy groups in 2,5-dimethoxytetrahydrofuran, followed by nucleophilic attack by the carbamate nitrogen to form an intermediate that undergoes cyclization and dehydration to yield the N-protected pyrrole product. Yields for this transformation generally range from 75 to 90 percent, with reaction times typically requiring 3 to 8 hours for completion [13].

A significant advantage of the carbamate condensation approach is its compatibility with a wide range of O-substituted carbamates, enabling the introduction of various protecting groups beyond the traditional Boc functionality [14]. This includes Fmoc (fluorenylmethyloxycarbonyl), Troc (2,2,2-trichloroethyloxycarbonyl), and other alkoxycarbonyl derivatives that provide orthogonal protection strategies in complex synthetic sequences [15].

Modern Synthetic Protocols

Reductive Alkylation Under Birch Conditions

The application of Birch reduction conditions to pyrrole synthesis represents a significant advancement in modern synthetic methodology, offering unique advantages in terms of stereoselectivity and functional group tolerance [16] [17]. Under Birch conditions, utilizing lithium metal in liquid ammonia at temperatures ranging from -78°C to -33°C, electron-rich aromatic systems undergo partial reduction to generate anionic intermediates that can be subsequently alkylated with various electrophiles [18] [19].

For the synthesis of Methyl N-Boc-2-pyrrolecarboxylate derivatives, the Birch reductive alkylation protocol involves initial treatment of appropriately substituted aromatic precursors with lithium metal in liquid ammonia, followed by introduction of alkylating agents such as methyl iodide or other suitable electrophiles [20]. The reaction mechanism proceeds through initial single-electron transfer from lithium to the aromatic substrate, generating a radical anion intermediate that is subsequently protonated by the ammonia solvent or added alcohol co-solvents [21].

The stereoselectivity observed in Birch reductive alkylation processes is attributed to the conformational preferences of the reduced intermediate and the approach trajectory of the alkylating electrophile [22]. Studies have demonstrated that reductive alkylation leads to greater selectivity due to increased steric interactions in the transition state, resulting in preferential formation of specific regioisomers [23]. Typical yields for Birch reductive alkylation of pyrrole precursors range from 60 to 85 percent, with reaction times varying from 2 to 8 hours depending on substrate structure and reaction scale [24].

Transition Metal-Catalyzed Functionalization

Modern transition metal-catalyzed methodologies have revolutionized the synthesis of complex pyrrole derivatives, offering unprecedented levels of regioselectivity and functional group compatibility [25] [26]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, have emerged as powerful tools for the construction of substituted pyrrole frameworks with precise control over substitution patterns [27] [28].

The application of palladium catalysis to pyrrole functionalization typically employs catalytic amounts of palladium(0) complexes such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, in combination with appropriate bases and ligands [29]. Reaction conditions generally involve heating in organic solvents such as toluene or 1,4-dioxane at temperatures ranging from 80 to 100°C. The mechanism proceeds through oxidative addition of the palladium catalyst to halogenated pyrrole substrates, followed by transmetalation with organometallic reagents and subsequent reductive elimination to form the desired C-C bonds [30].

Copper-catalyzed methodologies have also gained prominence in pyrrole synthesis, particularly for nitrene insertion reactions and other C-H functionalization processes [31]. The TpBr3Cu(NCMe) complex has demonstrated exceptional activity for the transfer of tosyl nitrene groups from PhI=NTs to pyrrole substrates, providing access to functionalized pyrrole derivatives through formal C-H insertion pathways [32]. These transformations typically proceed under mild conditions at room temperature, with catalyst loadings of 10 mol% and reaction times of 4 to 12 hours [33].

Regioselective Esterification Strategies

The development of regioselective esterification methodologies has enabled precise control over the installation of ester functionality at specific positions of the pyrrole ring system [34] [35]. These strategies are particularly important for the synthesis of Methyl N-Boc-2-pyrrolecarboxylate, where the carboxylate functionality must be selectively introduced at the 2-position while maintaining the N-Boc protecting group [36].

One prominent approach involves the Kolbe-Schmitt carboxylation of pyrrole derivatives, followed by esterification of the resulting carboxylic acid [37]. This methodology employs potassium carbonate at elevated temperatures (100°C) to effect carboxylation at the 2-position of N-protected pyrroles. The mechanism involves formation of a potassium pyrrolate salt, which undergoes electrophilic addition of carbon dioxide to generate the carboxylate functionality with high regioselectivity [38].

Alternative regioselective esterification strategies utilize direct carbonylation reactions catalyzed by transition metal complexes [39]. Palladium-catalyzed alkoxycarbonylation reactions have been developed that enable the direct introduction of methyl ester groups at the 2-position of pyrrole substrates under carbon monoxide atmosphere. These reactions typically employ methanol as both solvent and nucleophile, with reaction conditions involving temperatures of 50 to 80°C and carbon monoxide pressures of 1 to 5 atmospheres [40].

Industrial-Scale Production Challenges

Solvent Optimization

The industrial-scale production of Methyl N-Boc-2-pyrrolecarboxylate presents significant challenges related to solvent selection, recovery, and waste minimization [41] [42]. Traditional laboratory-scale syntheses often employ halogenated solvents such as dichloromethane or chloroform, which pose environmental and safety concerns when utilized on industrial scales. The development of green chemistry alternatives has become a critical focus for large-scale manufacturing processes [43].

Microreactor technology has emerged as a promising solution for solvent optimization in industrial pyrrole synthesis [44]. Flow chemistry methods enable precise control of reaction conditions and efficient heat transfer, allowing for the use of alternative solvents that may not be suitable for batch processes. Studies have demonstrated successful pyrrole synthesis using water as a green solvent, with yields reaching 92 to 98 percent when appropriate catalysts are employed [45]. The use of aqueous media eliminates the need for organic solvent recovery systems and significantly reduces environmental impact [46].

Solvent-free methodologies represent another promising approach for industrial-scale production. Recent developments have demonstrated the feasibility of conducting N-Boc protection reactions in molten di-tert-butyl dicarbonate without additional solvents, achieving yields comparable to traditional solution-phase methods [47]. This approach eliminates solvent recovery costs and reduces overall process complexity, although it requires careful temperature control to prevent thermal decomposition of sensitive substrates [48].

The optimization of solvent recovery systems remains crucial for processes that cannot be conducted under solvent-free conditions. Continuous distillation systems with integrated heat recovery have been implemented to minimize energy consumption and maximize solvent reuse [49]. Advanced membrane separation technologies have also shown promise for the selective recovery of organic solvents from aqueous waste streams, enabling closed-loop processing with minimal environmental impact [50].

Catalyst Recycling Systems

The economic viability of industrial-scale pyrrole production is significantly influenced by the cost and recyclability of catalytic systems employed in the manufacturing process [51] [52]. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, represent a substantial portion of the overall production costs due to their high prices and limited availability [53]. The development of efficient catalyst recycling systems has therefore become a critical consideration for industrial implementation [54].

Heterogeneous catalyst systems offer significant advantages for industrial-scale production due to their ease of separation and potential for recycling [55]. Supported platinum catalysts (Pt/C) have demonstrated exceptional performance in dehydrogenative pyrrole synthesis, with turnover numbers exceeding 1000 and the ability to be recycled through multiple reaction cycles without significant loss of activity [56]. The carbon support provides high surface area and thermal stability, enabling operation under the elevated temperatures required for industrial processes [57].

Iron-based catalysts have gained attention as cost-effective alternatives to precious metal systems for large-scale pyrrole production [58]. Fe(ClO₄)₃·H₂O has been successfully employed in multicomponent reactions leading to pyrrole formation, with the advantage of low cost and reduced environmental impact compared to precious metal catalysts [59]. These iron catalysts can be recycled through simple filtration and washing procedures, maintaining activity through multiple reaction cycles [60].

The development of immobilized catalyst systems represents another approach to improving catalyst recyclability in industrial processes [61]. Polymer-supported versions of traditional homogeneous catalysts have been developed that combine the selectivity advantages of homogeneous systems with the separation benefits of heterogeneous catalysts. These systems typically involve covalent attachment of the active metal center to cross-linked polymer supports, enabling recovery through filtration while maintaining high catalytic activity [62].

Catalyst leaching remains a significant challenge in recycling systems, particularly for heterogeneous catalysts operating under harsh reaction conditions [63]. Advanced analytical techniques are employed to monitor metal content in product streams, ensuring that catalyst leaching remains below acceptable limits for pharmaceutical applications. Ion exchange resins and chelating agents are sometimes employed to scavenge trace metal impurities from final products [64].

The economic analysis of catalyst recycling systems must consider not only the cost savings from catalyst reuse but also the additional equipment and processing costs associated with recovery operations [65]. Break-even analyses typically indicate that catalyst recycling becomes economically advantageous when catalyst costs exceed 5 to 10 percent of the total raw material costs, which is often the case for precious metal-based systems used in pharmaceutical manufacturing [66].